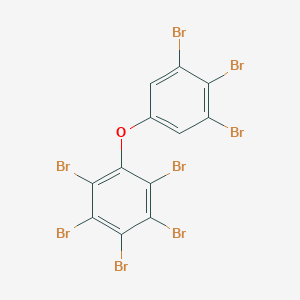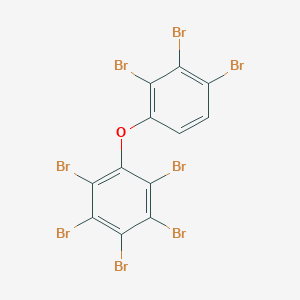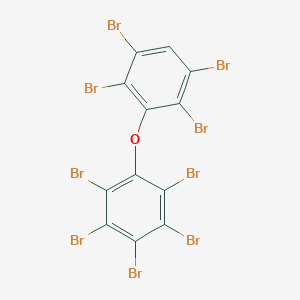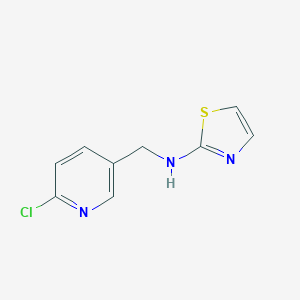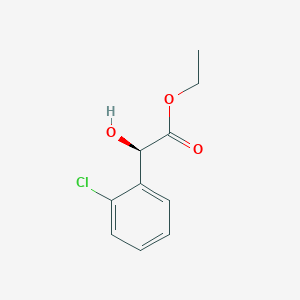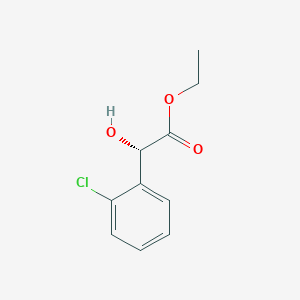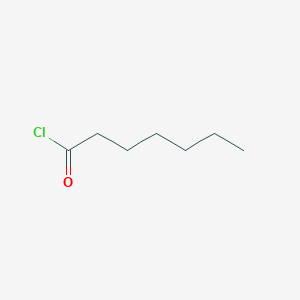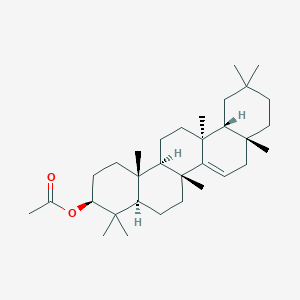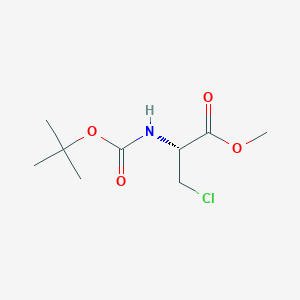
Prednisolone 11,21-Diacetate
Overview
Description
Mechanism of Action
Target of Action
Prednisolone 11,21-Diacetate primarily targets glucocorticoid receptors . These receptors are found in almost all cells and tissues in the body and play a crucial role in regulating a wide array of physiological processes, including immune response, metabolism, inflammation, and stress response .
Mode of Action
This compound, like other glucocorticoids, binds to glucocorticoid receptors, forming a ligand-receptor complex . This complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements in the DNA and modulates the transcription of target genes . The modulation of gene expression leads to changes in the production of proteins that mediate the anti-inflammatory, immunosuppressive, and vasoconstrictive effects of glucocorticoids .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse, given the widespread distribution of glucocorticoid receptors. Key pathways include the inflammatory response pathway , where glucocorticoids suppress the production of pro-inflammatory cytokines and chemokines . In addition, glucocorticoids influence the metabolic pathway , promoting gluconeogenesis and lipolysis while inhibiting glucose uptake in muscle and adipose tissue .
Pharmacokinetics
This compound exhibits complex pharmacokinetics. Prednisolone is the active drug moiety, while prednisone is both a pro-drug and inactive metabolite of prednisolone . Within the dosage range used in transplantation, prednisolone and prednisone exhibit concentration-dependent non-linear pharmacokinetics when parameters are measured with reference to total drug concentration . Altered organ function, changing biochemistry, and use of a number of concomitant medicines in transplantation appear to lead to pharmacokinetic differences .
Result of Action
The molecular and cellular effects of this compound’s action are primarily anti-inflammatory and immunosuppressive . By modulating gene expression, this compound reduces the production of pro-inflammatory mediators, inhibits leukocyte infiltration at the site of inflammation, and suppresses humoral and cellular immune responses . These effects can help manage conditions such as adrenocortical insufficiency, inflammatory diseases, and some cancers .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its pharmacokinetics and pharmacodynamics . Additionally, individual patient characteristics such as age, sex, body weight, and genetic polymorphisms in metabolic enzymes and drug transporters can also influence the drug’s action
Biochemical Analysis
Biochemical Properties
Prednisolone 11,21-Diacetate interacts with various enzymes, proteins, and other biomolecules. For instance, it was found that the treatment of 11,21-hydrocortisone diacetate with Corynebacterium simplex yielded this compound . This suggests that this compound can be produced through microbial transformation, indicating its interaction with microbial enzymes.
Cellular Effects
This compound, like other corticosteroids, has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to increase serum insulin-like growth factor I (IGF-I) concentrations but antagonize IGF-I tissue signaling .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound, as a glucocorticoid, binds to the glucocorticoid receptor, leading to changes in the transcription of target genes . This can result in a wide range of effects, including anti-inflammatory and immunosuppressive actions.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, short-term prednisolone administration appears to exert distinct, compartment-specific effects on IGF-I action
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, studies on prednisolone suggest that lower doses are used as an anti-inflammatory, while higher doses are immunosuppressive and have a greater risk of adverse side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. Prednisolone can be reversibly metabolized to prednisone, which is then metabolized to various other compounds . The enzymes involved in these metabolic transformations would also interact with this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial aspects of its function. While specific information on this compound is limited, glucocorticoids like prednisolone are known to diffuse freely across cell membranes .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. As a steroid hormone, prednisolone and its derivatives are likely to be found in the cytoplasm and nucleus of cells, where they can interact with the glucocorticoid receptor to modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-81229 involves several steps starting from erythromycin B. The selective acetylation of erythromycin B with acetic anhydride in methylene chloride produces the 2’-O-acetyl derivative. This intermediate is then treated with thiocarbonyldiimidazole and DMAP in dichloromethane to yield the 4’‘-O-thiocarbonyl derivative. The reduction of this derivative with Bu3SnH in refluxing toluene affords 2’-O-acetyl-4’‘-deoxyerythromycin B, which is subsequently deacetylated in refluxing methanol to give 4’'-deoxyerythromycin B. The final steps involve the reaction with acetic acid and sodium bicarbonate to yield the hemiketal, followed by demethylation and reductive alkylation .
Industrial Production Methods
Industrial production methods for A-81229 are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient reagents, catalysts, and reaction conditions to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
A-81229 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, thiocarbonyldiimidazole, DMAP, Bu3SnH, acetic acid, sodium bicarbonate, iodine, sodium acetate, and sodium thiosulfate .
Major Products
The major products formed from these reactions include various derivatives of erythromycin B, such as 2’-O-acetyl-4’‘-deoxyerythromycin B and 4’'-deoxyerythromycin B .
Scientific Research Applications
Comparison with Similar Compounds
A-81229 is similar to other erythromycin derivatives, such as:
Erythromycin A: The parent compound from which erythromycin B is derived.
Clarithromycin: A semi-synthetic derivative of erythromycin A with improved stability and bioavailability.
Azithromycin: Another semi-synthetic derivative with a broader spectrum of activity and improved pharmacokinetic properties.
A-81229 is unique in its specific modifications, which may confer distinct properties and potential advantages in certain applications .
Properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11-acetyloxy-17-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O7/c1-14(26)31-13-21(29)25(30)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(32-15(2)27)12-24(19,25)4/h7,9,11,18-20,22,30H,5-6,8,10,12-13H2,1-4H3/t18-,19-,20-,22+,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDDKQGHIJOKSN-WEXULQILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)OC(=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)OC(=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98523-85-4 | |
| Record name | Prednisolone 11,21-diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098523854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PREDNISOLONE 11,21-DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W35D6WJF3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


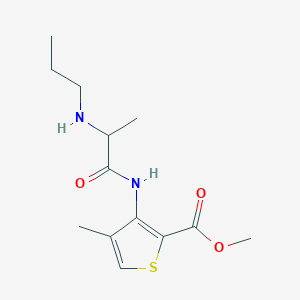
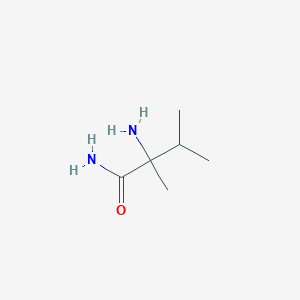
![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B41029.png)
